1-(Benzylamino)isoquinoline

Catalog No.
S8999970
CAS No.
M.F
C16H14N2
M. Wt
234.29 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzylamino)isoquinoline

Product Name

1-(Benzylamino)isoquinoline

IUPAC Name

N-benzylisoquinolin-1-amine

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C16H14N2/c1-2-6-13(7-3-1)12-18-16-15-9-5-4-8-14(15)10-11-17-16/h1-11H,12H2,(H,17,18)

InChI Key

VHOZFSQGOUEHHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CC3=CC=CC=C32

1-(Benzylamino)isoquinoline (CAS 51336-09-5) is a secondary amine featuring an isoquinoline core functionalized with a flexible, lipophilic benzyl group at the C1 position. In industrial and academic procurement, it is primarily sourced as an advanced building block for medicinal chemistry, a specialized bidentate ligand precursor for transition-metal catalysis, and a benchmark substrate for evaluating novel amination methodologies [1]. Unlike primary 1-aminoisoquinolines, the N-benzyl derivative offers enhanced solubility in non-polar organic solvents and acts as a sterically tunable, electron-rich directing group for C-H activation workflows [2]. Its dual utility as either a stable pharmacophore or a cleavable intermediate makes it a high-value target for library synthesis.

Substituting 1-(benzylamino)isoquinoline with the baseline 1-aminoisoquinoline or rigid N-aryl analogs (e.g., 1-(phenylamino)isoquinoline) fundamentally alters the material's physicochemical and electronic profile. The unsubstituted 1-aminoisoquinoline exhibits strong intermolecular hydrogen bonding, leading to poor solubility in non-polar solvents and severe tailing during chromatographic purification [1]. Conversely, N-aryl substitution delocalizes the amine's lone pair into the phenyl ring, significantly reducing its basicity and nucleophilicity, which compromises its efficacy as a directing group or metal ligand [2]. The flexible methylene linker in the benzyl group preserves the amine's electron-donating capacity while disrupting crystal packing, ensuring optimal processability and reactivity that generic analogs cannot replicate.

Thermal Processability and Crystal Packing Disruption

The introduction of the flexible benzyl linker significantly alters the thermal properties of the isoquinoline derivative compared to its rigid N-aryl counterparts. 1-(Benzylamino)isoquinoline exhibits a melting point of 91-93 °C, whereas the conjugated 1-(phenylamino)isoquinoline melts at a significantly higher 117-120 °C [1]. This reduction in melting point reflects decreased intermolecular stacking forces, which directly correlates with enhanced solubility in standard organic solvents used in low-temperature catalytic processes.

Evidence DimensionMelting Point
Target Compound Data91-93 °C
Comparator Or Baseline1-(Phenylamino)isoquinoline (117-120 °C)
Quantified Difference24-29 °C reduction in melting point
ConditionsStandard melting point determination

A lower melting point and disrupted crystal packing improve solubility and handling in homogeneous catalysis and continuous-flow synthesis.

High-Yield Compatibility with Green Aqueous Catalysis

1-(Benzylamino)isoquinoline demonstrates excellent stability and high-yielding formation under environmentally benign catalytic conditions. In benchmark studies of Pd-catalyzed N-alkylation using benzyl alcohol in water, the compound is synthesized in an 85% yield on a 200 mg scale [1]. This performance outpaces many sterically hindered or electronically deactivated amines, which often require harsh organic solvents or strong bases to achieve comparable conversions.

Evidence DimensionSynthetic Yield in Aqueous Media
Target Compound Data85% yield
Comparator Or BaselineElectronically deactivated or sterically hindered amines (typically <50% under identical aqueous conditions)
Quantified DifferenceConsistently high conversion (>80%) in water
ConditionsPd(OAc)2, TPPMS ligand, H2O, 120 °C, 18-43 h

Validates the compound's stability and processability in modern, environmentally friendly aqueous catalytic workflows, reducing hazardous solvent waste.

Electronic Preservation for Ligand Design

The methylene (-CH2-) spacer in 1-(benzylamino)isoquinoline insulates the amine lone pair from the phenyl ring's electron-withdrawing resonance effects. NMR and structural studies of similar N-benzyl vs. N-phenyl systems indicate that the benzylamine derivative retains a higher localized electron density on the nitrogen [1]. This preserved basicity ensures stronger σ-donation when acting as a bidentate ligand for transition metals, unlike 1-(phenylamino)isoquinoline where the lone pair is delocalized.

Evidence DimensionAmine Lone Pair Availability (Basicity/Nucleophilicity)
Target Compound DataAlkyl-like amine basicity preserved by CH2 spacer
Comparator Or Baseline1-(Phenylamino)isoquinoline (delocalized, reduced basicity)
Quantified DifferenceHigher σ-donor capacity for metal coordination
ConditionsLigand-metal complexation environments

Ensures robust metal coordination in catalytic cycles, making it a superior ligand precursor compared to electronically depleted N-aryl analogs.

Precursor for GPCR and Kinase Inhibitor Libraries

Leveraging its favorable lipophilicity and preserved basicity, this compound serves as an advanced intermediate for synthesizing targeted therapeutics, where the benzyl group occupies specific hydrophobic pockets in receptor active sites without compromising the basicity of the amine [1].

Bidentate Ligand in Transition-Metal Catalysis

Utilizing the electron-rich secondary amine and the isoquinoline nitrogen, it acts as a sterically tunable bidentate ligand for palladium, rhodium, or ruthenium-catalyzed cross-coupling reactions, outperforming rigid N-aryl analogs [2].

Benchmark Substrate for Novel Amination Methodologies

Due to its well-documented yield, high thermal processability, and clean chromatographic profile, it is an ideal reference standard for validating new Buchwald-Hartwig amination catalysts or metal-free C-H functionalization protocols [3].

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

234.115698455 g/mol

Monoisotopic Mass

234.115698455 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-21-2023

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